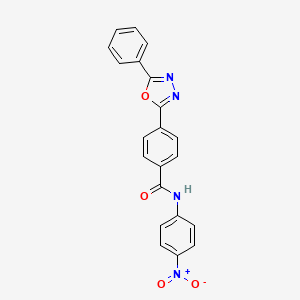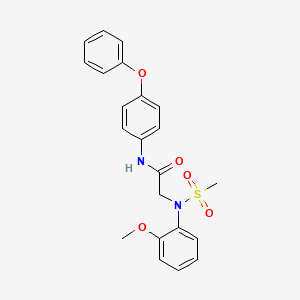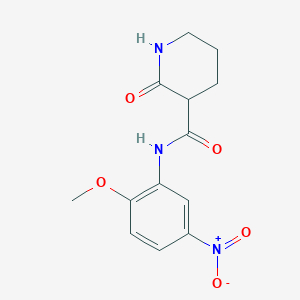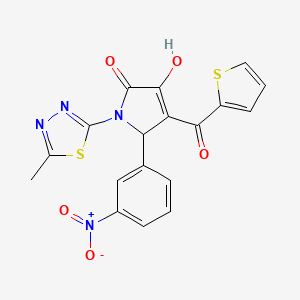
N-(4-nitrophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Descripción general
Descripción
N-(4-nitrophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NPB, and it has been found to have a wide range of effects on biological systems. In
Aplicaciones Científicas De Investigación
NPB has been extensively studied for its potential applications in various fields. It has been found to have excellent fluorescent properties, making it suitable for use as a fluorescent probe in biological systems. NPB has been used to study the binding of proteins and enzymes, and it has been found to be a useful tool in the development of biosensors. Additionally, NPB has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism of action of NPB is not fully understood, but it is believed to interact with biological systems through the formation of hydrogen bonds and hydrophobic interactions. NPB has been found to bind to various proteins and enzymes, altering their activity and function. Additionally, NPB has been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
NPB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. NPB has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. Additionally, NPB has been shown to have neuroprotective effects, protecting against neuronal damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPB has several advantages for use in lab experiments. It has excellent fluorescent properties, making it a useful tool for studying biological systems. NPB is also relatively easy to synthesize and purify, making it readily available for use in various applications. However, NPB also has some limitations. It has limited solubility in water, which can make it challenging to use in aqueous environments. Additionally, NPB can be sensitive to environmental factors, such as pH and temperature, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for the study of NPB. One potential area of research is the development of NPB-based biosensors for the detection of various biomolecules. Additionally, NPB could be further investigated for its potential use in OLEDs and other optoelectronic devices. Another area of research is the development of NPB-based therapeutic agents for the treatment of various diseases, such as neurodegenerative disorders and inflammation. Finally, further studies are needed to fully understand the mechanism of action of NPB and its interactions with biological systems.
Conclusion
NPB is a promising chemical compound with potential applications in various fields. Its excellent fluorescent properties, anti-inflammatory, antioxidant, and neuroprotective effects, and its ability to inhibit the activity of various enzymes make it a useful tool for studying biological systems and developing new therapeutic agents. While there are some limitations to its use, NPB has several advantages that make it a valuable compound for scientific research. Future studies on NPB will likely lead to new discoveries and applications in various fields.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c26-19(22-17-10-12-18(13-11-17)25(27)28)14-6-8-16(9-7-14)21-24-23-20(29-21)15-4-2-1-3-5-15/h1-13H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSIZOOYGNEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972890.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3972898.png)
![3-[1-(2-morpholin-4-ylbenzoyl)piperidin-4-yl]phenol](/img/structure/B3972921.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3972922.png)



![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972954.png)
![4-{[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B3972960.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B3972969.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3972989.png)
![allyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3972995.png)